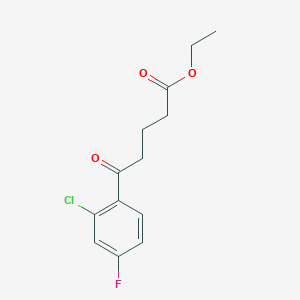

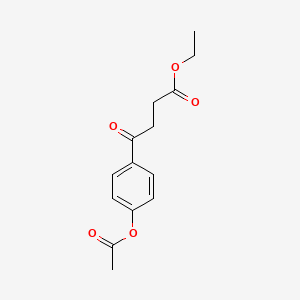

![molecular formula C14H16O5 B1326088 Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate CAS No. 951889-28-4](/img/structure/B1326088.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” is a derivative of the benzo[d][1,3]dioxol-5-yl group . Compounds with the benzo[d][1,3]dioxol-5-yl group have been studied for their antibacterial potential . They have shown high antibacterial activity against different Gram +ve and Gram -ve bacteria .

Applications De Recherche Scientifique

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate: , also known as Ethyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate, has several unique applications in scientific research. Below are detailed sections focusing on different fields where this compound is utilized:

Flavouring Substance

This compound is synthesized chemically and intended to be used as a flavouring substance in specific food categories, although it is not intended for use in beverages .

Pb 2+ Sensor Development

Research has led to the development of a simple, sensitive, and selective Pb 2+ sensor based on derivatives of this compound. It is modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix via an electrochemical approach .

Antitumor Properties

Some derivatives of this compound have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

Anticancer Activity

A series of compounds bearing this moiety have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute cancer cell lines .

Antibacterial Potential

There is literature suggesting the antibacterial potential of compounds containing this functional group .

Synthesis of Derrubone

It has been used in the synthesis of derrubone, which is an isoflavonoid with various biological activities .

Isotope Ratio Mass Spectrometry

This compound has been used as a standard to analyze seized methamphetamine samples showing unique profiles of stable isotopic compositions by isotope ratio mass spectrometry .

Pharmaceutical Precursor

It serves as a critical chemical precursor in diverse industrial applications, notably in the pharmaceutical sector .

Orientations Futures

The future directions for the study of “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” could include a detailed study of its synthesis, characterization, and evaluation of its potential biological activities. Further mechanistic studies could reveal its exact mechanism of action. These studies could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

It is plausible that the compound may influence pathways related to cell cycle regulation and apoptosis, given the observed effects of related compounds .

Result of Action

Related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells . These effects could potentially be attributed to Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate as well.

Propriétés

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-14(16)5-3-4-11(15)10-6-7-12-13(8-10)19-9-18-12/h6-8H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXBKGJVMFMFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270226 |

Source

|

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate | |

CAS RN |

951889-28-4 |

Source

|

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

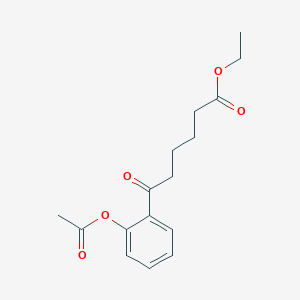

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

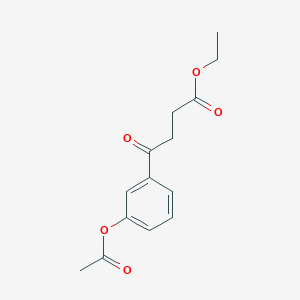

![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)

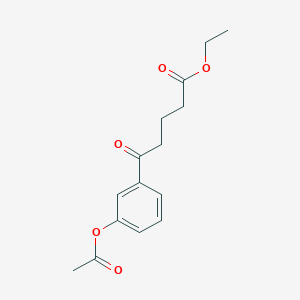

![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)

![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)